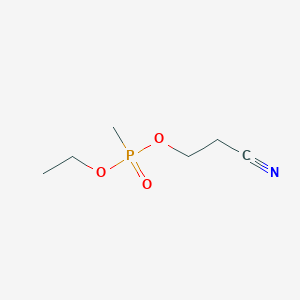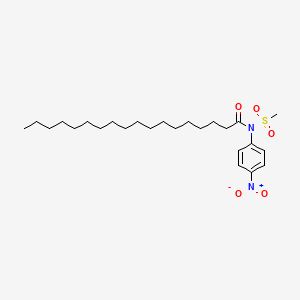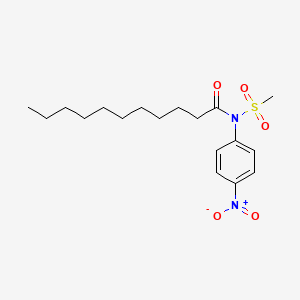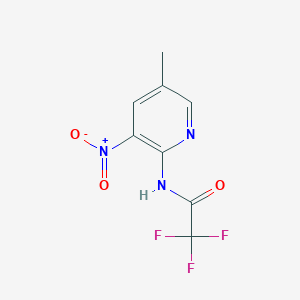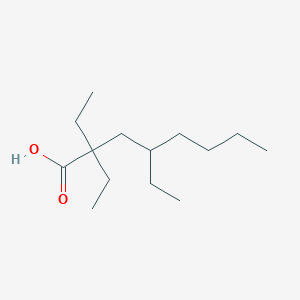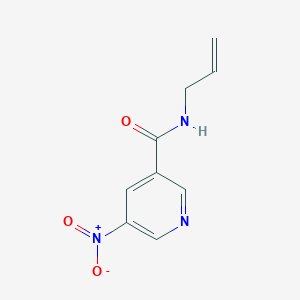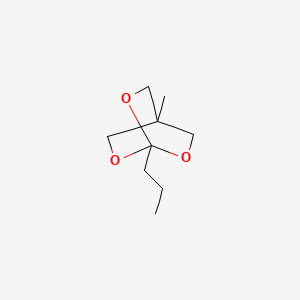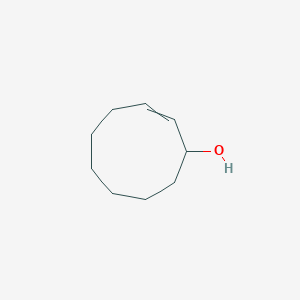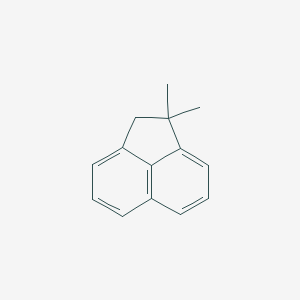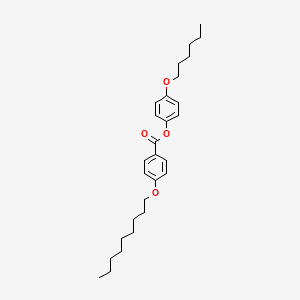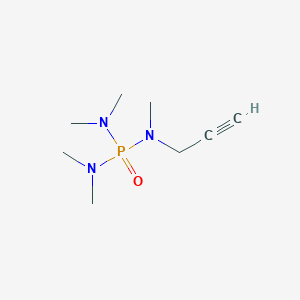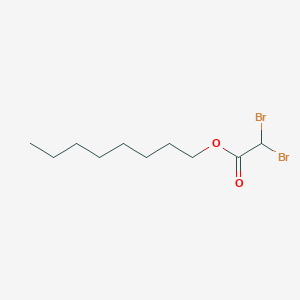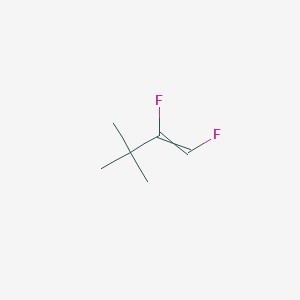
1,2-Difluoro-3,3-dimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H10F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3,3-dimethylbut-1-ene can be synthesized through the dehydrofluorination of 1,2-difluoro-3,3-dimethylbutane. This reaction typically involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 3,3-dimethylbut-1-ene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure selective fluorination and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Addition Reactions: Halogenated derivatives or hydrogenated products.
Oxidation: Epoxides or diols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3,3-dimethylbut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Studied for its potential as a precursor in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,2-difluoro-3,3-dimethylbut-1-ene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and fluorine atoms. The fluorine atoms increase the electron-withdrawing nature of the compound, making the double bond more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks fluorine atoms, making it less reactive towards electrophilic addition reactions.
1,2-Dichloro-3,3-dimethylbut-1-ene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and chemical properties.
2,3-Dimethyl-2-butene: An isomer with a different arrangement of the double bond and methyl groups, leading to distinct chemical behavior.
Uniqueness
1,2-Difluoro-3,3-dimethylbut-1-ene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity towards electrophiles, higher thermal stability, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
58384-39-7 |
|---|---|
Molekularformel |
C6H10F2 |
Molekulargewicht |
120.14 g/mol |
IUPAC-Name |
1,2-difluoro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H10F2/c1-6(2,3)5(8)4-7/h4H,1-3H3 |
InChI-Schlüssel |
HXUXULPIOLVWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


